3-Benzyl-6-bromo-2-chloro-7-methylquinoline is a chemical compound belonging to the quinoline family, characterized by a fused bicyclic structure containing a benzene ring and a pyridine ring. Its molecular formula is with a molecular weight of approximately 328.20 g/mol. The compound features several functional groups, including a bromine atom, a chlorine atom, and a benzyl substituent, which contribute to its unique chemical properties and potential biological activities.
The synthesis of related compounds often involves similar reaction pathways, leveraging the reactivity of the halogenated positions on the quinoline ring .
Research indicates that quinoline derivatives exhibit a range of biological activities, including:
The specific biological activity of 3-benzyl-6-bromo-2-chloro-7-methylquinoline requires further investigation to fully elucidate its therapeutic potential.
The synthesis of 3-benzyl-6-bromo-2-chloro-7-methylquinoline can be achieved through several methods, including:
3-Benzyl-6-bromo-2-chloro-7-methylquinoline has potential applications in various fields:
Interaction studies involving 3-benzyl-6-bromo-2-chloro-7-methylquinoline focus on its behavior with biological macromolecules:
Studies have shown that similar compounds exhibit varying degrees of interaction with cytochrome P450 enzymes, suggesting that 3-benzyl-6-bromo-2-chloro-7-methylquinoline may also influence drug metabolism .
Several compounds share structural similarities with 3-benzyl-6-bromo-2-chloro-7-methylquinoline. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-Benzyl-6-bromo-2-chloroquinoline | 654655-68-2 | 0.84 |
5-Bromo-2-benzyloxy-6-methylpyridine | 126717-60-0 | 0.76 |
7-Bromo-2-chloro-3-methylquinoline | 132118-47-9 | 0.83 |
5-Bromo-2-methoxyquinoline | 885687-82-1 | 0.77 |
Methyl 7-bromoquinoline-4-carboxylate | 220844-76-8 | 0.73 |
The uniqueness of 3-benzyl-6-bromo-2-chloro-7-methylquinoline lies in its specific combination of halogen substitutions and a methyl group at the seventh position, which may enhance its biological activity compared to other similar compounds. This structural configuration may also influence its pharmacokinetic properties, making it a candidate for further research in medicinal chemistry.